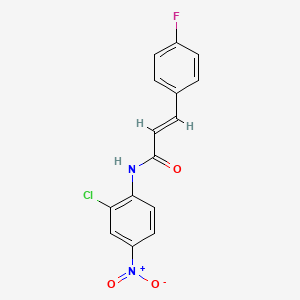
N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)guanidine, commonly referred to as DMPP, is a chemical compound that has been widely studied for its potential applications in various scientific fields. DMPP is a potent activator of nicotinic acetylcholine receptors and has been shown to have a range of biochemical and physiological effects. In
作用机制
DMPP is a potent activator of nicotinic acetylcholine receptors, which are ligand-gated ion channels that are widely expressed in the nervous system. When DMPP binds to these receptors, it causes the influx of cations such as sodium and calcium into the cell, leading to depolarization and the release of neurotransmitters. DMPP has been shown to have a high affinity for nicotinic acetylcholine receptors, making it a useful tool for studying the function of these receptors.
Biochemical and Physiological Effects:
DMPP has a range of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters, and the modulation of synaptic transmission. DMPP has been shown to increase the release of acetylcholine, dopamine, and glutamate, and to enhance synaptic transmission in various brain regions. DMPP has also been shown to have anxiolytic and analgesic effects in animal models.
实验室实验的优点和局限性
DMPP has several advantages as a tool for studying nicotinic acetylcholine receptors and synaptic transmission. It is a potent and selective activator of these receptors, making it a useful tool for investigating their function. DMPP is also relatively stable and easy to handle, making it a convenient tool for lab experiments. However, DMPP has some limitations, including its potential toxicity and the fact that it may not accurately reflect the effects of endogenous neurotransmitters.
未来方向
There are several future directions for research on DMPP. One area of interest is the development of new drugs that target nicotinic acetylcholine receptors. DMPP could be used as a tool for identifying potential drug candidates and for investigating the mechanisms of action of these drugs. Another area of interest is the role of nicotinic acetylcholine receptors in disease states such as Alzheimer's disease and schizophrenia. DMPP could be used to investigate the potential therapeutic effects of drugs that target these receptors in these conditions. Finally, DMPP could be used to investigate the role of nicotinic acetylcholine receptors in other physiological processes, such as immune function and inflammation.
合成方法
DMPP can be synthesized using a multistep process that involves the reaction of 3,5-dimethoxyphenylacetonitrile with 4,6-dimethyl-2-pyrimidinylamine to produce the intermediate N-(3,5-dimethoxyphenyl)-N'-(4,6-dimethyl-2-pyrimidinyl)urea. This intermediate is then treated with cyanogen bromide to produce DMPP.
科学研究应用
DMPP has been extensively studied for its potential applications in various scientific fields. It has been shown to have a range of biochemical and physiological effects, including the activation of nicotinic acetylcholine receptors, the release of neurotransmitters, and the modulation of synaptic transmission. DMPP has been used in studies on the nervous system, including investigations into the mechanisms of synaptic transmission, the effects of drugs on neurotransmitter release, and the role of nicotinic acetylcholine receptors in learning and memory.
属性
IUPAC Name |
1-(3,5-dimethoxyphenyl)-2-(4,6-dimethylpyrimidin-2-yl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-9-5-10(2)18-15(17-9)20-14(16)19-11-6-12(21-3)8-13(7-11)22-4/h5-8H,1-4H3,(H3,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDSBBAVUWTFNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=C(N)NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C(/N)\NC2=CC(=CC(=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(dimethylamino)propyl]-5-(2-fluorophenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5437567.png)

![4-[(2-benzyl-5-imino-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5437575.png)

![4-({methyl[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]amino}methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B5437594.png)
![4-({[4-(dimethylamino)phenyl]amino}methylene)-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5437599.png)

![2-[2-(2,4-dinitrophenyl)carbonohydrazonoyl]-1-hydroxy-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5437610.png)
![N,2,2-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B5437621.png)
![1,3-benzodioxole-5-carbaldehyde (6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B5437626.png)
![8-[2-(2,3-dimethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5437637.png)
![3-(2-hydroxyethyl)-6-iodo-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5437647.png)
![3-[(3-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-buten-1-one](/img/structure/B5437653.png)
![2,5-dimethyl-7-[3-(trifluoromethyl)-1H-1,2,4-triazol-5-yl]pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5437661.png)